molecular formula C14H15N5S B1670912 Dp44mT CAS No. 152095-12-0

Dp44mT

货号: B1670912
CAS 编号: 152095-12-0
分子量: 285.37 g/mol
InChI 键: XOBIGRNRXCAMJQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

二(2-吡啶基)酮-4,4-二甲基-3-硫代半碳酰腙是一种金属螯合化合物,以其强大的抗肿瘤活性和选择性而闻名。该化合物属于二(2-吡啶基)酮硫代半碳酰腙家族,其通过铜结合破坏溶酶体完整性的能力已得到广泛研究。 它通过诱导各种癌细胞系(包括神经上皮瘤、黑色素瘤和乳腺癌细胞)发生凋亡,表现出显著的抗癌特性 .

科学研究应用

Prostate Cancer

A study demonstrated that Dp44mT selectively inhibits prostate cancer cell growth by modulating the expression of NDRG1 and reducing phosphorylation of ERK1/2 and SMAD2L. This selective action underscores its potential as a targeted therapy for prostate cancer .

Breast Cancer

In vitro studies showed that this compound is cytotoxic to breast cancer cells (e.g., MDA-MB-231) while sparing normal fibroblasts. Its mechanism includes selective inhibition of topoisomerase IIα, leading to apoptosis in resistant breast cancer clones . In vivo experiments further confirmed significant tumor growth inhibition without systemic toxicity .

Osteosarcoma

Research indicated that this compound effectively inhibits the proliferation and metastasis of osteosarcoma cells. The compound induced apoptosis and cell cycle arrest while increasing autophagy markers. In xenograft models, this compound treatment resulted in a notable reduction in tumor size and weight .

Oral Cancer

This compound was shown to inhibit invasion and metastasis in oral squamous cell carcinoma by upregulating NDRG2 expression. This suggests a promising therapeutic avenue for oral cancers where traditional treatments may fail .

Efficacy Data Table

Cancer Type Model Dosage Outcome
Prostate CancerIn vitro0.5 - 5 µMIncreased NDRG1, reduced ERK1/2
Breast CancerIn vitro & In vivo0.4 mg/kg50% growth inhibition in MDA-MB-231
OsteosarcomaIn vitro & In vivo0.4 mg/kg63% reduction in tumor size
Oral Squamous Cell CarcinomaIn vitro0.5 - 10 µMInhibition of invasion

作用机制

二(2-吡啶基)酮-4,4-二甲基-3-硫代半碳酰腙的作用机制涉及其与铜离子和铁离子结合的能力,形成氧化还原活性络合物。这些络合物破坏溶酶体完整性,导致组织蛋白酶D释放并随后激活凋亡途径。 该化合物还诱导活性氧物种 (ROS) 的产生,进一步促进了其细胞毒性作用 .

准备方法

合成路线和反应条件

二(2-吡啶基)酮-4,4-二甲基-3-硫代半碳酰腙可以通过多步过程合成,该过程涉及在特定条件下将二(2-吡啶基)酮与硫代半碳酰腙反应。 该反应通常涉及使用二甲基亚砜(DMSO)等溶剂,需要仔细控制温度和pH值以确保获得所需的产物 .

工业生产方法

虽然详细的工业生产方法没有得到广泛的记录,但大规模合成二(2-吡啶基)酮-4,4-二甲基-3-硫代半碳酰腙可能涉及优化实验室规模的合成过程。 这将包括扩大反应体积,确保一致的质量控制,并实施有效的纯化技术以获得高纯度的产品 .

化学反应分析

反应类型

二(2-吡啶基)酮-4,4-二甲基-3-硫代半碳酰腙会经历各种化学反应,包括:

常见试剂和条件

涉及二(2-吡啶基)酮-4,4-二甲基-3-硫代半碳酰腙反应中使用的常见试剂包括铜盐、铁盐和各种有机溶剂,例如DMSO。 反应条件通常涉及控制温度和pH值以确保所需的化学转化 .

形成的主要产物

涉及二(2-吡啶基)酮-4,4-二甲基-3-硫代半碳酰腙反应中形成的主要产物取决于所使用的特定反应条件和试剂。 例如,在氧化还原反应中,铜或铁络合物的形成很常见 .

相似化合物的比较

与其他类似化合物相比,二(2-吡啶基)酮-4,4-二甲基-3-硫代半碳酰腙以其强大的抗癌活性和选择性而独树一帜。一些类似的化合物包括:

二(2-吡啶基)酮-4,4-二甲基-3-硫代半碳酰腙因其能够选择性地靶向癌细胞并通过多种途径诱导凋亡而脱颖而出,使其成为进一步研究和开发的有希望的候选药物 .

生物活性

Dp44mT, a di-2-pyridylketone thiosemicarbazone, has garnered attention for its selective anticancer properties, particularly as an iron chelator. This compound exhibits a multifaceted mechanism of action that includes inducing apoptosis, modulating autophagy, and generating reactive oxygen species (ROS). The following sections delve into its biological activity, supported by relevant studies and data.

1. Iron Chelation and ROS Generation

This compound's primary mechanism involves the chelation of iron, which disrupts cellular iron homeostasis and leads to the generation of ROS. This oxidative stress is a key factor in inducing cell death in various cancer cell lines. Studies have demonstrated that this compound can selectively induce apoptosis in cancer cells while sparing normal cells, highlighting its potential therapeutic index .

2. Autophagy Modulation

Research indicates that this compound affects autophagy through two main pathways:

  • Increased Autophagosome Formation: this compound enhances the synthesis of autophagosomes, marked by increased levels of LC3-II, a classical autophagic marker .
  • Inhibition of Autophagosome Degradation: The compound disrupts lysosomal function, preventing the fusion of lysosomes with autophagosomes. This dual action converts autophagy from a survival mechanism into a pathway that promotes cell death .

3. Apoptosis Induction

This compound has been shown to activate apoptotic pathways by modulating key proteins such as Bcl-2, Bax, and caspases. In osteosarcoma models, it significantly reduced tumor growth and induced apoptosis through the Wnt/β-catenin signaling pathway .

Osteosarcoma Treatment

A study investigating this compound's effects on osteosarcoma demonstrated a significant reduction in tumor volume in animal models. Mice treated with this compound (0.4 mg/kg) showed a marked decrease in tumor size compared to control groups, with histological analysis revealing increased apoptosis and decreased proliferation markers such as Cyclin D1 and C-myc .

Breast Cancer Efficacy

In breast cancer studies, this compound was effective against both sensitive and resistant cell lines. It induced DNA damage and selectively inhibited topoisomerase IIα, contributing to its cytotoxic effects. Animal studies confirmed significant tumor growth inhibition without systemic toxicity .

Table 1: Summary of this compound Biological Activities

ActivityMechanism DescriptionReferences
Iron ChelationDisrupts iron homeostasis leading to ROS generation ,
Autophagy ModulationIncreases autophagosome formation; inhibits degradation ,
Apoptosis InductionModulates apoptotic markers (Bcl-2, Bax) ,
Tumor Growth InhibitionReduces tumor size in vivo without systemic toxicity ,

Table 2: Effects of this compound on Key Cancer Markers

Cancer TypeKey Markers AffectedObservationsReferences
OsteosarcomaBcl-2, Bax, Cyclin D1Significant apoptosis; reduced proliferation
Breast CancerTopoisomerase IIαInduced DNA damage; selective cytotoxicity ,
Oral Squamous Cell CarcinomaLC3-II, p62Inhibited growth; increased autophagic activity

属性

IUPAC Name

3-(dipyridin-2-ylmethylideneamino)-1,1-dimethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5S/c1-19(2)14(20)18-17-13(11-7-3-5-9-15-11)12-8-4-6-10-16-12/h3-10H,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBIGRNRXCAMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)NN=C(C1=CC=CC=N1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438322
Record name Dp44mT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152095-12-0
Record name Dp44mT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 152095-12-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dp44mT
Reactant of Route 2
Reactant of Route 2
Dp44mT
Reactant of Route 3
Dp44mT
Reactant of Route 4
Reactant of Route 4
Dp44mT
Reactant of Route 5
Dp44mT
Reactant of Route 6
Reactant of Route 6
Dp44mT

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。